
Di-t-butylfluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorosilane with a fluoride source, such as potassium fluoride, in an appropriate solvent like tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding di-tert-butyl(fluoro)silane as the product.
Industrial Production Methods
Industrial production of di-tert-butyl(fluoro)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.
Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride, tetrahydrofuran
Reduction: Lithium aluminum hydride, ether solvents
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)
Reduction: Di-tert-butylsilane
Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane
Aplicaciones Científicas De Investigación
Di-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.
Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.
Mecanismo De Acción
The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.
Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.
Uniqueness
Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C8H18FSi |
|---|---|
Peso molecular |
161.31 g/mol |
InChI |
InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |
Clave InChI |
MYVALNJBPKBVPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


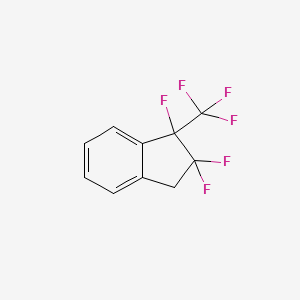
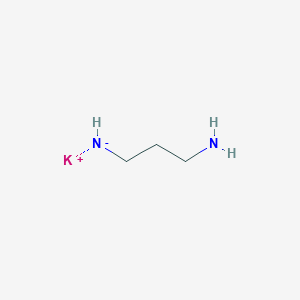
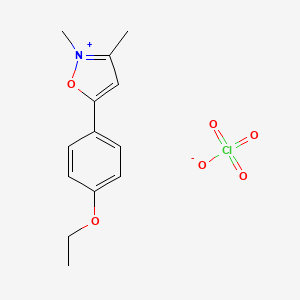
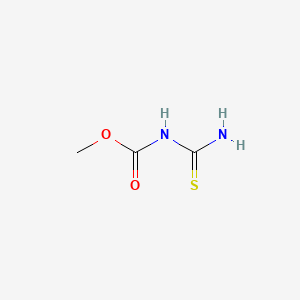
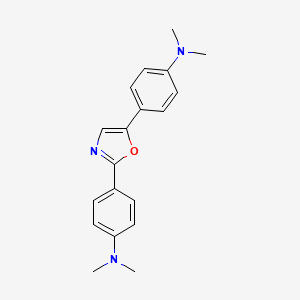
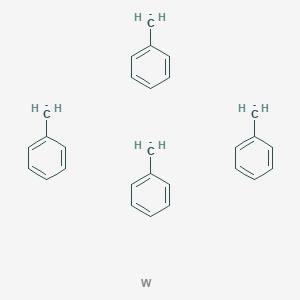
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)


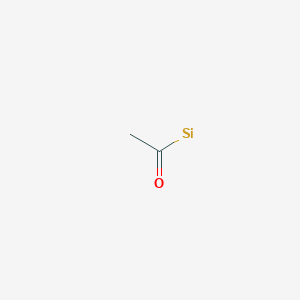
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
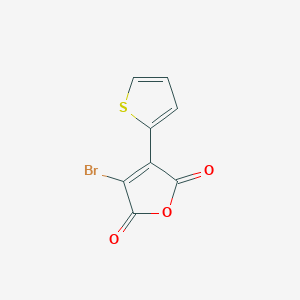
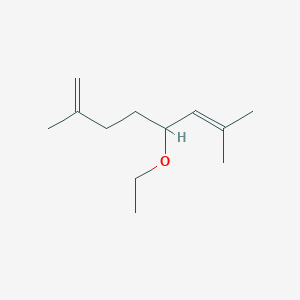
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
